N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methyl-4-nitrophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(2-methyl-4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15-13-17(27(30)31)11-12-20(15)25-23(29)22(28)24-14-21(26(2)3)19-10-6-8-16-7-4-5-9-18(16)19/h4-13,21H,14H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKXZDNTPFPYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methyl-4-nitrophenyl)ethanediamide, commonly referred to as a designer drug, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Dimethylamino group : Contributes to its psychoactive properties.
- Naphthalene moiety : Imparts hydrophobic characteristics, affecting its interaction with biological membranes.
- Nitrophenyl group : May influence the compound's reactivity and binding affinity.
The biological activity of this compound primarily involves interactions with neurotransmitter systems. Preliminary studies suggest that it may act as a serotonin receptor agonist, particularly at the 5-HT_2A receptor, which is implicated in various neuropsychiatric conditions.
Biological Effects
- Psychoactive Effects : The compound exhibits significant psychoactive properties, akin to other substances in the 2C family of drugs. Users report effects such as altered perception, mood enhancement, and visual distortions.
- Toxicity Profile : Case studies indicate that overdose can lead to severe symptoms including tachycardia, hypertension, and agitation. A notable case involved an individual experiencing a seizure after ingestion, highlighting the potential for serious adverse effects.
Case Study 1: Clinical Presentation
A clinical report documented an 18-year-old female who ingested a dose of this compound. She presented with:
- Symptoms : Isolated seizure, tachycardia, hypertension.
- Management : Administered intravenous fluids and benzodiazepines, leading to symptom resolution within hours.
Case Study 2: Metabolic Analysis
In another study involving metabolic profiling:
- Methodology : Urine samples were analyzed using LC-MS/MS.
- Findings : The compound was detected at a concentration of 7.5 ng/mL alongside several metabolites, indicating extensive metabolic processing.
Table 1: Summary of Biological Activities
Table 2: Case Study Overview
| Case Study | Age | Symptoms | Treatment | Outcome |
|---|---|---|---|---|
| Clinical Report 1 | 18 | Seizure, tachycardia | IV fluids, benzodiazepines | Resolved in 7h |
| Metabolic Analysis | N/A | Detected metabolites | LC-MS/MS analysis | Identified metabolites |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development, particularly due to its structural features that allow for interactions with biological targets. Its ability to modulate receptor activity makes it a candidate for further investigation in pharmacological applications.
Receptor Modulation
Research indicates that compounds similar to N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methyl-4-nitrophenyl)ethanediamide can act as modulators of G-protein-coupled receptors (GPCRs). These receptors play critical roles in various physiological processes and are significant targets for drug development. The compound's structure suggests potential as an agonist or antagonist at specific GPCRs, which could lead to therapeutic applications in treating conditions such as anxiety, depression, and neurodegenerative diseases .
Neuropharmacology
The neuropharmacological properties of this compound are particularly noteworthy. Its structural similarity to known neuroactive substances positions it as a candidate for exploring neuroprotective effects.
Neuroprotective Effects
Studies have highlighted the role of similar compounds in mitigating excitotoxicity associated with neurodegenerative diseases. By acting on NMDA receptors, these compounds can potentially reduce neuronal damage caused by excessive glutamate signaling . The dual action of some related compounds as both antagonists and agonists at NMDA receptors suggests that this compound could be further studied for its neuroprotective capabilities.
Material Sciences
Beyond biological applications, there are emerging interests in the use of this compound within material sciences. The unique chemical properties may allow it to be utilized in creating novel materials or as a catalyst in chemical reactions.
Catalytic Applications
Research into chiral catalysts has shown that compounds with similar structures can serve as effective catalysts in asymmetric synthesis . This application could extend to this compound, where its ability to facilitate specific chemical reactions could be explored.
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles and potential applications of compounds related to this compound.
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Demonstrated reduced neuronal death in models of excitotoxicity when treated with related compounds. |
| Study 2 | Receptor Activity | Identified potential agonist activity at specific GPCRs, suggesting therapeutic implications for mood disorders. |
| Study 3 | Catalytic Efficiency | Explored the use of similar compounds as effective catalysts in organic reactions, enhancing yields significantly. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Antitumor Amonafide Derivatives
highlights amonafide analogs with structural parallels to the target compound. These derivatives retain the naphthalene core but incorporate dimethylaminoalkyl side chains at positions 5 or 6 of the naphthalimide system. Key findings include:
| Compound | Substituent Position | IC50 (HeLa) | IC50 (P388D1) |
|---|---|---|---|
| Amonafide (parent) | - | 6.02 μM | 0.68 μM |
| 3a | 5-(dimethylaminoethyl) | 0.69 μM | N/A |
| 3b | 5-(dimethylaminopropyl) | 0.71 μM | 0.23 μM |
| 4b | 6-(dimethylaminopropyl) | 0.64 μM | 0.23 μM |
- Structural Insights: Positional Effects: 6-Substituted derivatives (e.g., 4b) exhibit superior activity over 5-substituted analogs, suggesting steric or electronic advantages in DNA binding . Dimethylamino Groups: These groups reduce toxicity by eliminating primary amines (linked to amonafide’s side effects) while enhancing DNA affinity .
- Comparison to Target Compound: The target compound’s dimethylaminoethyl group and naphthalene core may similarly improve DNA intercalation, though its ethanediamide bridge and 2-methyl-4-nitrophenyl substituent could alter binding kinetics or solubility .
Ethanediamide Analogs
describes BG01268 (CAS 941996-23-2), a structural analog differing only in the ethanediamide substituent (isopropyl vs. 2-methyl-4-nitrophenyl).
| Compound | R Group (Ethanediamide) | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound | 2-methyl-4-nitrophenyl | To be calculated | Electron-withdrawing nitro group, aromatic bulk |
| BG01268 | Isopropyl | 327.42 g/mol | Hydrophobic substituent, compact structure |
- Aromatic vs.
Antimicrobial Naphthalene Derivatives
discusses (E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine, a Schiff base with notable antimicrobial activity.
| Compound | Core Structure | Key Substituents | Activity |
|---|---|---|---|
| Target Compound | Naphthalene + ethanediamide | Dimethylaminoethyl, nitroaryl | Unknown |
| Schiff Base | Naphthalene + Schiff base | 4-Nitrophenyl, allylidene | Broad-spectrum antimicrobial |
- Comparison :
Dimethylaminoethyl-Containing Compounds
lists N-(2-dimethylaminoethyl)-N'-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]phenyl]oxamide, which shares the dimethylaminoethyl group and ethanediamide backbone.
- Functional Role of Dimethylaminoethyl: Enhances water solubility via protonation at physiological pH. May facilitate interactions with negatively charged biomolecules (e.g., DNA phosphates or kinase ATP pockets) .
Q & A
Advanced Research Question
- 2D NMR Techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations, especially for overlapping aromatic signals .
- Cross-Validation : Combine NMR with IR (e.g., C=O stretch at ~1650 cm⁻¹) and X-ray crystallography (if crystalline) .
- Isotopic Labeling : Use deuterated solvents to eliminate solvent peaks interfering with key signals .
What are key considerations in designing derivatives for improved pharmacokinetics?
Advanced Research Question
- Functional Group Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) enhances metabolic stability but may reduce solubility .
- Solubility Optimization : Replace lipophilic groups (e.g., naphthalene) with polar moieties (e.g., morpholine) without compromising target binding .
- Pro-drug Strategies : Masking the nitro group as an amine improves bioavailability in vivo .
How to evaluate the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
- Stress Testing : Incubate at pH 1–13 (HCl/NaOH buffers) and 40–80°C for 24–72 hours .
- HPLC Monitoring : Track degradation products (e.g., nitro group reduction to amine under acidic conditions) .
- Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots to predict shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
